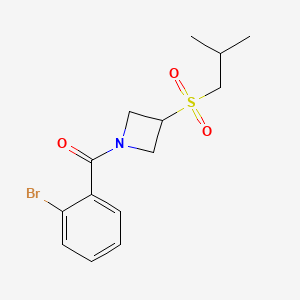

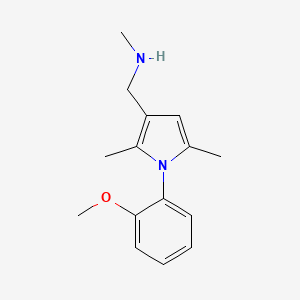

![molecular formula C13H17NO2 B2927030 (E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine CAS No. 478262-54-3](/img/structure/B2927030.png)

(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

The compound “(E)-methoxy({1-[2-(4-methoxyphenyl)cyclopropyl]ethylidene})amine” appears to contain a cyclopropyl group, a methoxyphenyl group, and an ethylidene group . The cyclopropyl group is a three-membered carbon ring, which is known for its strain and reactivity. The methoxyphenyl group consists of a phenyl ring (a six-membered carbon ring with alternating double bonds, also known as a benzene ring) with a methoxy group (-OCH3) attached. The ethylidene group is a carbene consisting of two hydrogen atoms and a carbon atom with two free electrons.

Molecular Structure Analysis

The molecular structure of this compound would be determined by the arrangement of these groups around the nitrogen atom. The exact structure would depend on the specific reactions used in its synthesis .Chemical Reactions Analysis

The reactivity of this compound would be influenced by the presence of the cyclopropyl, methoxyphenyl, and ethylidene groups. The cyclopropyl group is known for its ring strain and reactivity, while the methoxyphenyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of the methoxy group could increase its polarity and potentially its solubility in polar solvents .科学的研究の応用

Cyclization and Derivative Synthesis

Cyclization of ethyl (E)/(Z)-[2-(1-cyclohexen-1-yl)cyclohexylidene]cyanoacetate in concentrated sulfuric acid affords various derivatives, including 10-amino-1,2,3,4,5,6,7,8-octahydrophenanthrene-9-carboxylic acid and 3,5,6,7,8,8a-hexahydro-3-oxospiro-[1H-2-benzopyran-1,1′-cyclohexane]-4-carbonitrile, employed in synthesizing octahydrophenanthrene derivatives (Wilamowski et al., 1995).

Nonpeptide Antagonist Synthesis

CP-96,345 [(2S, 3S)-cis-2-(diphenylmethyl)-N-[(2-methoxyphenyl)-methyl]-1-azabicyclo[2.2.2]octan-3-amine] is synthesized as a potent nonpeptide antagonist of the substance P (NK1) receptor, highlighting the synthesis of targeted therapeutic agents (Snider et al., 1991).

Chemoenzymatic Synthesis Routes

(S)-1-Cyclopropyl-2-methoxyethanamine, a key intermediate for synthesizing corticotropin-releasing factor-1(CRF-1) receptor antagonists, showcases the application of chemoenzymatic synthesis routes for producing specific chiral intermediates (Parker et al., 2012).

Photoinitiators for Polymerization

Bis(4-methoxybenzoyl)diethylgermane (BMDG) is utilized as a highly efficient photoinitiator for the polymerization of vinylcyclopropanes, indicating its role in advanced material synthesis and applications in dental composites with low polymerization shrinkage (Catel et al., 2016).

Safety in Ethoxylation Reactions

Ethylene Oxide (EO) reactivity and safety in ethoxylation processes, as discussed by Gustin (2001), reveal considerations in chemical reactions and product formulations involving ethoxy groups, which could be relevant to the handling and synthesis of ethoxy-containing compounds (Gustin, 2001).

作用機序

Safety and Hazards

特性

IUPAC Name |

(E)-N-methoxy-1-[2-(4-methoxyphenyl)cyclopropyl]ethanimine |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H17NO2/c1-9(14-16-3)12-8-13(12)10-4-6-11(15-2)7-5-10/h4-7,12-13H,8H2,1-3H3/b14-9+ |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AHVMJMWHTPGUEA-NTEUORMPSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=NOC)C1CC1C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C/C(=N\OC)/C1CC1C2=CC=C(C=C2)OC |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H17NO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

219.28 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[4-acetyl-5-(2-methylpropyl)-5-phenyl-4,5-dihydro-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2926952.png)

![Dispiro[2.0.34.13]octan-6-amine](/img/structure/B2926953.png)

![4-(([(tert-Butoxy)carbonyl]amino)methyl)-2,3-difluorobenzoic acid](/img/structure/B2926960.png)

![3-(2-(4-benzylpiperidin-1-yl)-2-oxoethyl)-2H-thiazolo[3,2-a]pyrimidin-5(3H)-one](/img/structure/B2926963.png)

![N-(4-bromophenyl)-2-(3-oxo-2,3,5,6-tetrahydroimidazo[2,1-b][1,3]thiazol-2-yl)acetamide](/img/structure/B2926965.png)

![2-(4-fluorophenyl)-N-(2-(4-phenoxyphenyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)acetamide](/img/structure/B2926968.png)